7,10-Hexadecadienoic acid

Description

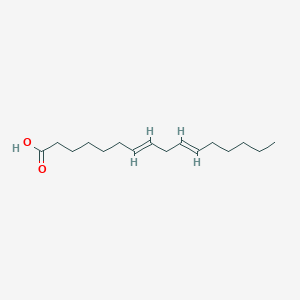

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(7E,10E)-hexadeca-7,10-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6+,10-9+ |

InChI Key |

WPJGPAAPSBVXNU-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of 7,10-Hexadecadienoic Acid

Abstract

This technical guide provides a comprehensive overview of the isomers of 7,10-hexadecadienoic acid (C16:2), a polyunsaturated fatty acid of growing interest in biochemical and pharmaceutical research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural diversity, physicochemical properties, biological significance, and analytical methodologies pertaining to these isomers. We will delve into the geometric and positional isomerism of C16:2 fatty acids, with a primary focus on the 7,10-isomers. Furthermore, this guide presents a validated analytical workflow for isomer identification and outlines known biosynthetic pathways. By synthesizing current knowledge and providing actionable protocols, this document aims to serve as a critical resource for the scientific community engaged in lipid research.

Introduction: The Significance of this compound

This compound is a polyunsaturated long-chain fatty acid with the molecular formula C₁₆H₂₈O₂.[1][2][3] As a dienoic acid, its 16-carbon backbone contains two double bonds, the locations and configurations of which give rise to a variety of isomers with distinct chemical properties and biological functions. The (7Z,10Z) isomer, in particular, has been identified as a metabolite of conjugated linoleic acid (CLA) in humans and is noted for its potential health benefits, including anti-inflammatory and anti-carcinogenic activities.[4] It has also been identified in natural sources such as milk and the seed oil of garden cress (Lepidium sativum), where it is a major constituent.[5] Understanding the full isomeric landscape of this fatty acid is crucial for elucidating its roles in metabolic pathways and for exploring its therapeutic potential.

Structural Isomerism of Hexadecadienoic Acid

Isomerism is a key determinant of a fatty acid's function. For this compound, two primary forms of isomerism are of critical importance: geometric and positional.

Geometric Isomerism

Geometric isomerism in this compound arises from the spatial arrangement of substituents around the two double bonds at carbons 7 and 10. This results in four possible stereoisomers:

-

(7Z,10Z)-Hexadecadienoic acid: Both double bonds are in the cis (Z) configuration. This is the most commonly cited isomer in biological contexts.[1]

-

(7E,10E)-Hexadecadienoic acid: Both double bonds are in the trans (E) configuration.[2][6]

-

(7Z,10E)-Hexadecadienoic acid: A mixed-geometry isomer with a cis bond at C7 and a trans bond at C10.

-

(7E,10Z)-Hexadecadienoic acid: A mixed-geometry isomer with a trans bond at C7 and a cis bond at C10.

The cis configuration introduces a kink in the fatty acid chain, lowering its melting point and increasing its fluidity, which is critical for membrane biology. Trans isomers are more linear and pack more tightly, resembling saturated fatty acids in their physical properties.

Positional Isomerism

Positional isomers of hexadecadienoic acid (C16:2) have the same molecular formula but differ in the location of their two double bonds along the carbon chain. While the focus of this guide is the 7,10-isomer, it is important for researchers to be aware of other naturally occurring or synthetically relevant positional isomers that may be present in biological samples. These include:

-

6,9-Hexadecadienoic acid: An n-7 fatty acid.[7]

-

9,12-Hexadecadienoic acid: An n-4 fatty acid, analogous in structure to linoleic acid but with a shorter chain.[8]

-

5,9-Hexadecadienoic acid: Has been synthesized and evaluated for its biological activity, including the inhibition of human topoisomerase I.[9]

-

(2E,4E)-Hexadecadienoic acid: A conjugated dienoic acid found in some plant species.[10]

The position of the double bonds dictates the fatty acid's metabolic pathway (e.g., n-3, n-6, n-7 series) and its suitability as a substrate for enzymes like desaturases and elongases.

Physicochemical Properties of this compound Isomers

Accurate physicochemical data is essential for the identification, purification, and application of fatty acid isomers. While experimental data for all isomers of this compound is not extensively available in the literature, computed properties from reliable databases provide valuable estimates.

| Property | (7Z,10Z)-Isomer | (7E,10E)-Isomer | Reference |

| CAS Number | 28290-73-5 | 2936-83-6 | [1][6] |

| Molecular Formula | C₁₆H₂₈O₂ | C₁₆H₂₈O₂ | [1][2] |

| Molecular Weight | 252.39 g/mol | 252.39 g/mol | [1][2] |

| Physical Description | Solid (Experimental) | Not Reported | [1] |

| XLogP3-AA | 5.5 | 5.5 | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |

| Rotatable Bond Count | 12 | 12 | [1][2] |

Table 1: Summary of computed and available experimental physicochemical properties for the (7Z,10Z) and (7E,10E) isomers of this compound. Most data is computed via PubChem.

Natural Occurrence and Biological Significance

The (7Z,10Z) isomer is the most well-characterized in terms of its biological role. As a metabolite of conjugated linoleic acid (CLA), it is implicated in the physiological effects of CLA, which include potential benefits related to atherosclerosis, carcinogenesis, and obesity.[4] The proposed mechanism involves the modulation of inflammatory pathways, possibly through peroxisome proliferator-activated receptor (PPAR) signaling.[4]

This isomer is also a significant component (44.37% of total fatty acids) of the seed oil from garden cress (Lepidium sativum), which has demonstrated antimicrobial, antioxidant, and anti-inflammatory properties.[5] Additionally, the corresponding aldehyde, (7Z,10Z)-7,10-hexadecadienal, is a major component of the sex pheromone of the moth Chilecomadia valdiviana, highlighting its role in chemical ecology.

Biosynthesis of this compound

The primary known biosynthetic route for (7Z,10Z)-7,10-hexadecadienoic acid is through the modification of longer-chain polyunsaturated fatty acids. Isotope labeling studies have demonstrated that (7Z,10Z)-7,10-hexadecadienoate can be synthesized from linoleic acid (18:2, n-6) via one cycle of chain shortening through β-oxidation.[11][12] This process removes two carbons from the carboxylic acid end of the molecule, shifting the double bonds from the Δ9,12 positions to the Δ7,10 positions while preserving their cis geometry.

Figure 1: Proposed biosynthetic pathway of (7Z,10Z)-7,10-hexadecadienoic acid from linoleic acid.

Analytical Methodologies for Isomer Identification

The structural similarity of fatty acid isomers presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of these compounds, typically after conversion to more volatile derivatives.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a robust workflow for the analysis of this compound isomers in a lipid sample.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., tissue, seeds, cells).

-

Extract total lipids using a Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

-

Dry the lipid extract under a stream of nitrogen.

2. Derivatization to FAMEs (Acid-Catalyzed Transesterification):

-

Causality: Fatty acids must be derivatized to their volatile methyl esters (FAMEs) to be amenable to GC analysis. Acid-catalyzed transesterification is a reliable method for this conversion.

-

Add 1 mL of 2.5% (v/v) sulfuric acid in methanol to the dried lipid extract.

-

For quantitative analysis, add a known amount of an internal standard not present in the sample (e.g., methyl heptadecanoate, C17:0).

-

Seal the vial and heat at 85°C for 1 hour.

-

Cool the sample to room temperature.

3. FAME Extraction:

-

Add 1 mL of 0.9% (w/v) NaCl solution and 0.5 mL of hexane to the vial.

-

Vortex vigorously for 1 minute to partition the FAMEs into the upper hexane layer.

-

Centrifuge at 2,500 x g for 5 minutes to ensure phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

4. GC-MS Instrumentation and Conditions:

-

System: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column is crucial for separating isomers. A biscyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2380) is highly recommended. (Column dimensions: e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: 250°C, split mode (e.g., 20:1 or higher, depending on concentration).

-

Oven Program:

-

Initial temperature: 140°C.

-

Ramp 1: Increase at 20°C/min to 200°C.

-

Ramp 2: Increase at 5°C/min to 240°C.

-

Hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

5. Data Analysis:

-

Identify FAME peaks by comparing their retention times to those of authentic standards.

-

Confirm peak identity by matching the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum for methyl (7E,10E)-hexadeca-7,10-dienoate is available in the NIST database.[11]

-

Quantify by integrating the peak area and comparing it to the internal standard.

Analytical Workflow Diagram

Sources

- 1. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB022066) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]

- 5. This compound, 2936-83-6 [thegoodscentscompany.com]

- 6. CAS 2936-83-6: (7E,10E)-hexadeca-7,10-dienoic acid [cymitquimica.com]

- 7. 6,9-Hexadecadienoic acid | C16H28O2 | CID 5312424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexadecadienoic Acid | C16H28O2 | CID 5312421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. methyl (7E,10E)-hexadeca-7,10-dienoate | C17H30O2 | CID 5365579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7,10,13-Hexadecatrienoic acid | C16H26O2 | CID 5312428 - PubChem [pubchem.ncbi.nlm.nih.gov]

(7Z,10Z)-Hexadecadienoic acid natural sources

An In-depth Technical Guide to the Natural Sources of (7Z,10Z)-Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z)-Hexadecadienoic acid (CAS No. 28290-73-5) is a specific isomer of the C16 polyunsaturated fatty acid class.[1][2][3] While its chemical structure is well-defined, its natural distribution is highly specific and not widespread. This technical guide provides a comprehensive overview of the established natural sources of (7Z,10Z)-hexadecadienoic acid, focusing on its primary role as an insect pheromone. We will delve into its biosynthesis, methodologies for its extraction and identification, and its biological significance. This document serves as a foundational resource for researchers in chemical ecology, natural product chemistry, and drug development interested in the origins and applications of this unique fatty acid.

Introduction to (7Z,10Z)-Hexadecadienoic Acid

(7Z,10Z)-Hexadecadienoic acid is a long-chain fatty acid characterized by a 16-carbon backbone with two cis-configured double bonds at the 7th and 10th carbon positions.[4][5] It belongs to the omega-6 family of fatty acids. While many isomers of hexadecadienoic acid exist, the specific (7Z,10Z) configuration confers distinct biological activity, primarily in the realm of insect chemical communication.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (7Z,10Z)-hexadeca-7,10-dienoic acid | [2][4] |

| CAS Number | 28290-73-5 | [1][3] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |

| Molecular Weight | 252.39 g/mol | [1][4] |

| InChI Key | WPJGPAAPSBVXNU-HZJYTTRNSA-N | [1] |

In addition to its role as a semiochemical, it is also recognized as a metabolite of conjugated linoleic acid (CLA) in mammals, suggesting potential, though less understood, roles in physiological processes like lipid metabolism and inflammation.[1][6]

Principal Natural Sources

The occurrence of (7Z,10Z)-hexadecadienoic acid in nature is predominantly linked to the insect world, with limited direct evidence of its presence in other taxa like plants or marine organisms.

Primary Source: Insect Sex Pheromones

Studies involving isotope labeling have conclusively shown that linoleic acid is chain-shortened within the pheromone gland to produce the (7Z,10Z)-7,10-hexadecadienoate precursor, which is then converted to the final aldehyde pheromone.[10][11]

Putative and Metabolic Sources

-

Mammalian Metabolism: (7Z,10Z)-Hexadecadienoic acid is considered a conjugated dienoic fatty acid metabolite of conjugated linoleic acid (CLA).[1][6] CLAs are isomers of linoleic acid found in dairy products and meat from ruminants. While the physiological concentrations are low, their formation suggests potential endogenous roles in pathways influenced by CLA, such as those related to atherosclerosis, carcinogenesis, and obesity.[6]

-

Plants: While plants are rich sources of C16 and C18 fatty acids, the specific (7Z,10Z)-16:2 isomer is not commonly reported as a significant component. Many plant species, particularly "16:3 plants," contain high levels of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3n-3).[12][13][14] It is plausible that (7Z,10Z)-hexadecadienoic acid could exist in trace amounts as an intermediate in fatty acid metabolism, but it is not a known storage or structural fatty acid in plants.

-

Marine Organisms: Marine ecosystems contain a diverse array of polyunsaturated fatty acids (PUFAs). The general class of hexadecadienoic acid (16:2ω6) is present in various marine samples.[15] However, detailed isomeric analyses specifically identifying the (7Z,10Z) form are not prevalent in the literature, which tends to focus on more abundant omega-3 PUFAs like EPA and DHA.

Biosynthesis of (7Z,10Z)-Hexadecadienoic Acid

The biosynthetic pathway has been elucidated primarily in the context of pheromone production in Chilecomadia valdiviana.

Pheromone Biosynthesis in Chilecomadia valdiviana

The formation of the pheromone precursor follows a pathway that incorporates elements of both Type I and Type II lepidopteran pheromone synthesis. The primary precursor is linoleic acid (18:2n-6), which can be sourced from the diet or potentially synthesized de novo from stearic acid.[7][8]

The key steps are:

-

Chain Shortening: Linoleic acid undergoes one cycle of β-oxidation, where two carbons are removed from the carboxylic acid end. This process shortens the 18-carbon chain to a 16-carbon chain.

-

Conservation of Double Bonds: Crucially, the original double bonds at the Δ9 and Δ12 positions of linoleic acid are retained but are now located at the Δ7 and Δ10 positions of the newly formed hexadecadienoic acid.

-

Functional Group Transformation: The resulting (7Z,10Z)-hexadecadienoic acid (as an acyl-CoA or other activated derivative) is then reduced to the corresponding aldehyde, (7Z,10Z)-7,10-hexadecadienal, which is the active pheromone component.[8]

Caption: Biosynthesis of (7Z,10Z)-7,10-hexadecadienal from linoleic acid.

Methodologies for Isolation, and Analysis

Identifying (7Z,10Z)-hexadecadienoic acid requires precise analytical techniques due to the presence of numerous other fatty acid isomers in biological samples.

Protocol: Extraction and Analysis from Insect Pheromone Glands

This protocol is adapted from methodologies used in lepidopteran pheromone research.[8]

Objective: To extract, identify, and quantify (7Z,10Z)-hexadecadienoic acid and its derivatives from female C. valdiviana pheromone glands.

Materials:

-

Pheromone glands from female moths (typically excised from the terminal abdominal segments).

-

Hexane (HPLC grade).

-

Methanolic HCl or BF₃-Methanol for derivatization.

-

Internal standard (e.g., a C17 or C19 fatty acid methyl ester).

-

Glass vials with PTFE-lined caps.

-

Microsyringes.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Gland Excision: Dissect the pheromone gland from a calling female moth (during its active period) and immediately place it into a 200 µL glass vial insert containing 20-50 µL of hexane.

-

Extraction: Allow the gland to extract for at least 30 minutes at room temperature. For total fatty acid analysis, the gland tissue can be crushed gently with a glass rod.

-

Derivatization to FAMEs:

-

Carefully evaporate the hexane solvent under a gentle stream of nitrogen.

-

Add 50 µL of 5% methanolic HCl.

-

Seal the vial and heat at 60°C for 1 hour to convert free fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

Cool the vial, add 50 µL of saturated NaCl solution, and extract the FAMEs with 100 µL of hexane.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the hexane layer containing the FAMEs into the GC-MS.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for FAME separation.

-

The mass spectrum of methyl (7Z,10Z)-hexadecadienoate will show a characteristic molecular ion (m/z 266) and fragmentation pattern that can be compared to synthetic standards and library data.[11]

-

Retention time must be confirmed with an authentic synthetic standard for unambiguous identification.

-

Caption: General workflow for the analysis of fatty acids from insect glands.

Biological Significance and Applications

Table 2: Summary of Biological Roles and Applications

| Domain | Role / Application | Description | Reference |

| Chemical Ecology | Pheromone Precursor | Serves as the direct biosynthetic precursor to the main sex pheromone component in Chilecomadia valdiviana. | [8][10][11] |

| Pest Management | Pest Monitoring / Control | Knowledge of the pheromone pathway enables the synthesis of nature-identical attractants for use in traps to monitor or disrupt mating of this agricultural pest. | [1][9] |

| Human Metabolism | CLA Metabolite | Formed from the metabolism of conjugated linoleic acid, with potential (though not fully established) links to anti-inflammatory and metabolic regulation pathways. | [1][6] |

| Drug Development | Research Chemical | Studied for its potential to modulate enzymes like lipoxygenases and cyclooxygenases, which are involved in inflammation. | [1] |

Conclusion and Future Directions

The natural occurrence of (7Z,10Z)-hexadecadienoic acid is, based on current scientific literature, primarily confined to its role as a key intermediate in the biosynthesis of sex pheromones in the moth Chilecomadia valdiviana. While it is also a known metabolite of CLA in mammals, its physiological concentration and function in this context require further investigation. Its reported presence in other natural sources like plants and marine life is not well-established and may be limited to trace amounts or misidentification of related isomers.

Future research should focus on:

-

Enzymology: Identifying the specific desaturases and chain-shortening enzymes (β-oxidases) responsible for its synthesis in C. valdiviana.

-

Expanded Screening: Utilizing modern, high-sensitivity analytical techniques to screen a wider range of organisms, particularly within the Lepidoptera and in marine microorganisms, for its presence.

-

Pharmacological Evaluation: Further exploring the biological activities of this specific isomer in mammalian systems to validate the potential health benefits suggested by its relation to CLA.

This guide consolidates the current understanding of this molecule's natural origins, providing a solid foundation for researchers to build upon.

References

- Smolecule. (n.d.). Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5.

- ResearchGate. (n.d.). Proposed biosynthetic pathway for (7Z,10Z)-7,10-hexadecadienal from....

- PubMed. (2010). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid.

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215768. [Link]

- Cayman Chemical. (n.d.). 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid.

- Fatplants. (n.d.). 16:2-delta-7c,10c; 7,10-Hexadecadienoic acid, (7Z,10Z).

- ResearchGate. (n.d.). Linoleic acid is chain-shortened to (7Z,10Z)-7,10-hexadecadienoate in....

- Public Library of Science. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae).

- ResearchGate. (n.d.). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid.

- PubChem. (n.d.). 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172.

- Human Metabolome Database. (n.d.). Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477).

- American Oil Chemists' Society. (2019). Production of Unusual Fatty Acids in Plants.

- PubChem. (n.d.). 7,10,13-Hexadecatrienoic acid | C16H26O2 | CID 5312428.

- ResearchGate. (n.d.). Synthesis of (7Z,10Z)-7,10-hexadecadienal. Reagents: a PPh3, NaI, MeCN;....

- Axios Research. (n.d.). (7Z, 10Z)-7,10-Hexadecadienoic Acid - CAS.

- PhytoBank. (2015). Showing 7,10-Hexadecadiensaeure (PHY0136326).

- PubChem. (n.d.). This compound | C16H28O2 | CID 13932171.

- Jetir.Org. (n.d.). Isolation and identification of n-Hexadecanoic acid from Excoecaria agallocha L. and its antibacterial and antioxidant activity.

- Ajoku, G. A., Okwute, S. K., & Okogun, J. I. (2015). Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid. Natural Products Chemistry & Research, 3(2).

- ResearchGate. (n.d.). Structures of some ω6 polyunsaturated fatty acids present in marine....

- Human Metabolome Database. (n.d.). Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477).

- PubChemLite. (n.d.). 7z,10z-hexadecadienoic acid (C16H28O2).

Sources

- 1. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]

- 2. PlantFAdb: 16:2-delta-7c,10c; this compound, (7Z,10Z)-; this compound, (Z,Z)-; (7Z,10Z)-Hexadecadienoic acid; (Z,Z)-7,10-Hexadecadienoic acid; 7Z,10Z-Hexadecadienoic acid [fatplants.net]

- 3. (7Z, 10Z)-7,10-Hexadecadienoic Acid - CAS - 28290-73-5 | Axios Research [axios-research.com]

- 4. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PhytoBank: Showing 7,10-Hexadecadiensaeure (PHY0136326) [phytobank.ca]

- 6. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. researchgate.net [researchgate.net]

The Biological Activity of 7,10-Hexadecadienoic Acid: A Technical Guide for Researchers

Introduction

7,10-Hexadecadienoic acid, a C16 polyunsaturated fatty acid (PUFA), is an intriguing molecule with a growing body of research suggesting its involvement in a variety of biological processes. As a metabolite of conjugated linoleic acid (CLA), it is positioned at the crossroads of lipid metabolism and cellular signaling.[1] This technical guide provides an in-depth exploration of the known and putative biological activities of this compound, offering a valuable resource for researchers in drug discovery, cell biology, and nutritional science. This document will delve into its anti-inflammatory, anti-cancer, and metabolic effects, as well as its role as a semiochemical in the insect world. By synthesizing current knowledge and providing detailed experimental frameworks, this guide aims to empower scientists to further unravel the therapeutic potential of this fascinating fatty acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological experiments.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [2][3] |

| Molecular Weight | 252.39 g/mol | [2][3][4] |

| IUPAC Name | (7Z,10Z)-hexadeca-7,10-dienoic acid | [3] |

| Class | Long-chain fatty acid | [1][5][6][7] |

Anti-inflammatory and Immunomodulatory Activities

Chronic inflammation is a key driver of numerous diseases. Polyunsaturated fatty acids are well-established modulators of the inflammatory response, and this compound is emerging as a potential anti-inflammatory agent.

Putative Mechanisms of Action

The anti-inflammatory effects of PUFAs are often mediated through their interaction with key signaling pathways that regulate the expression of inflammatory mediators. While direct evidence for this compound is still under investigation, we can infer its likely mechanisms based on studies of related fatty acids.

1. Modulation of Eicosanoid Synthesis:

This compound may compete with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] This competition can lead to the production of less inflammatory eicosanoids compared to those derived from AA.

2. Peroxisome Proliferator-Activated Receptor (PPAR) Activation:

PPARs, particularly PPAR-γ, are nuclear receptors that play a crucial role in regulating inflammation.[1] It is proposed that the anti-atherogenic actions of this compound may involve PPAR-γ-dependent inhibition of Nuclear Factor kappa B (NF-κB) activation.[1] Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.

3. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. This compound may inhibit NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Diagram: Putative Anti-inflammatory Signaling Pathway of this compound

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method for evaluating the anti-inflammatory effects of this compound in a macrophage cell line.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

2. Induction of Inflammation:

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.

3. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

4. Quantification of Pro-inflammatory Cytokines:

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits.

5. Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Nos2, Tnf, Il1b, and Il6. Normalize the expression to a housekeeping gene such as Gapdh.

6. Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, IκBα, and PPAR-γ).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Anticancer Activity

Several fatty acids have demonstrated cytotoxic effects against cancer cells, and preliminary evidence suggests that this compound may also possess anticancer properties.

Putative Mechanisms of Action

The anticancer effects of PUFAs are often linked to the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

1. Induction of Apoptosis:

This compound may induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

2. Cell Cycle Arrest:

PUFAs have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. This can be mediated by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

Diagram: Putative Apoptotic Pathway Induced by this compound

Caption: Putative intrinsic apoptotic pathway induced by this compound.

Experimental Protocol: In Vitro Anticancer Assays

This protocol outlines methods to assess the anticancer activity of this compound.

1. Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound for a predetermined time.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

3. Cell Cycle Analysis:

-

Treat cancer cells with this compound.

-

Fix the cells in ethanol and stain with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

4. Western Blot Analysis for Apoptosis and Cell Cycle Markers:

-

Analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4, p21) by Western blotting as described previously.

Metabolic Effects

As a fatty acid, this compound is inherently linked to metabolic processes. Its role as a metabolite of CLA suggests its potential to influence lipid and glucose metabolism.[1]

Putative Mechanisms of Action

1. Regulation of Lipid Metabolism:

Through the activation of PPARα, this compound may enhance the expression of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.

2. Improvement of Insulin Sensitivity:

Activation of PPAR-γ by fatty acids can improve insulin sensitivity, a key factor in the management of type 2 diabetes.

Experimental Protocol: Investigating Metabolic Effects

1. In Vitro Adipocyte Differentiation Assay:

-

Culture 3T3-L1 preadipocytes and induce differentiation in the presence or absence of this compound.

-

Stain the cells with Oil Red O to visualize lipid accumulation.

-

Quantify lipid content by extracting the dye and measuring its absorbance.

2. In Vivo Studies in Animal Models:

-

Utilize diet-induced obesity models in mice or rats.

-

Supplement the diet with this compound.

-

Monitor parameters such as body weight, food intake, plasma glucose, insulin, and lipid profiles.

-

Perform glucose and insulin tolerance tests to assess insulin sensitivity.

-

Analyze gene expression in metabolic tissues (liver, adipose tissue, muscle) by qPCR.

Role as an Insect Pheromone

Beyond its effects in mammalian systems, this compound plays a crucial role in the chemical communication of certain insect species. It has been identified as a component of the sex pheromone of the moth Chilecomadia valdiviana.[8][9]

Biosynthesis

In C. valdiviana, (7Z,10Z)-7,10-hexadecadienal, the major pheromone component, is biosynthesized from linoleic acid through a process of chain-shortening and functional group transformation.[8][9][10][11] Stearic acid can also serve as a precursor for the de novo synthesis of the pheromone.[8][9]

Diagram: Biosynthesis of (7Z,10Z)-7,10-hexadecadienal

Caption: Biosynthetic pathway of an insect sex pheromone from fatty acid precursors.

Experimental Protocol: Analysis of Insect Pheromones

1. Pheromone Gland Extraction:

-

Dissect the pheromone glands from female moths.

-

Extract the pheromones using a suitable organic solvent (e.g., hexane).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the extract using GC-MS to identify and quantify the pheromone components.

-

Use a nonpolar capillary column for separation.

-

The mass spectrum of this compound derivatives will show characteristic fragmentation patterns.

3. Isotope Labeling Studies:

-

Topically apply isotope-labeled precursors (e.g., deuterated linoleic acid) to the pheromone gland.[8][9]

-

After an incubation period, extract and analyze the pheromones by GC-MS to trace the biosynthetic pathway.[8][9]

Conclusion and Future Directions

This compound is a multifaceted molecule with significant potential in various fields of biological research. While current evidence strongly suggests its involvement in anti-inflammatory, anticancer, and metabolic pathways, further investigation is required to fully elucidate its precise mechanisms of action. Future research should focus on:

-

Directly demonstrating the interaction of this compound with its putative molecular targets , such as PPARs and components of the NF-κB signaling pathway.

-

Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in models of inflammatory diseases, cancer, and metabolic disorders.

-

Exploring the structure-activity relationship of this compound and its derivatives to optimize their biological activities.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately paving the way for the potential development of novel therapeutics based on this intriguing fatty acid.

References

- Smolecule. (n.d.). Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5.

- Human Metabolome Database. (n.d.). Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477).

- PubChem. (n.d.). This compound | C16H28O2 | CID 13932171.

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215769.

- Benchchem. (n.d.). Hexadeca-7,10-dienoic acid | 2936-83-6.

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLOS ONE.

- PubChem. (n.d.). 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172.

- ResearchGate. (2019). Linoleic acid is chain-shortened to (7Z,10Z)-7,10-hexadecadienoate in the pheromone gland.

- The Good Scents Company. (n.d.). This compound, 2936-83-6.

- Al-Warhi, T., et al. (2022). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. PMC - NIH.

- Human Metabolome Database. (n.d.). Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477).

- FooDB. (2011). Showing Compound this compound (FDB022066).

- PubChem. (n.d.). cis-7,10-Hexadecadienoic acid | C16H28O2 | CID 129728401.

- MDPI. (2020). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- Human Metabolome Database. (2021). Showing metabocard for Hexadecadienoic acid (HMDB0302694).

- Bordoni, A., et al. (n.d.). Polyunsaturated fatty acids: From diet to binding to ppars and other nuclear receptors. PMC.

- MDPI. (n.d.). The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection.

- PubMed. (2023). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer.

- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.

- PubMed. (n.d.). Triglyceride-lowering and anti-inflammatory mechanisms of omega-3 polyunsaturated fatty acids for atherosclerotic cardiovascular risk reduction.

- ResearchGate. (2023). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer.

- Chromatography Today. (n.d.). Is GC-MS the Solution for Fatty Acid Analysis?.

- PubMed. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

- PubMed Central. (n.d.). Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology?.

- MDPI. (n.d.). Omega-3 Polyunsaturated Fatty Acids Trigger Cell Cycle Arrest and Induce Apoptosis in Human Neuroblastoma LA-N-1 Cells.

- ResearchGate. (2023). Polyunsaturated fatty acids: From diet to binding to PPARs and other nuclear receptors.

- PubMed Central. (2023). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer.

- PubMed. (n.d.). Apoptotic death of pancreatic cancer cells induced by polyunsaturated fatty acids varies with double bond number and involves an oxidative mechanism.

- PubMed. (n.d.). n−3 Polyunsaturated fatty acids and inflammation: From molecular biology to the clinic.

- PubMed Central. (n.d.). Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling.

- SHIMADZU CORPORATION. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.

- ResearchGate. (n.d.). Interactions between n-3 PUFAs and NF-κB signaling pathway. NF-κB....

- PubMed Central. (n.d.). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation.

- PubMed. (2018). Omega 3 polyunsaturated fatty acids inhibit cell proliferation by regulating cell cycle in fad3b transgenic mouse embryonic stem cells.

- PubMed Central. (n.d.). Polyunsaturated fatty acid induces cardioprotection against ischemia-reperfusion through the inhibition of NF-kappaB and induction of Nrf2.

- ResearchGate. (2018). (PDF) Omega 3 polyunsaturated fatty acids inhibit cell proliferation by regulating cell cycle in fad3b transgenic mouse embryonic stem cells.

- PNAS. (n.d.). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ.

- NIH. (n.d.). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions.

- RSC Publishing. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions.

- PubMed. (2013). Analysis of interactions between proteins and fatty acids or cholesterol using a fatty acid/cholesterol pull-down assay.

- RSC Publishing. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes.

- NIH. (n.d.). Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects.

- Augusta University Research Profiles. (n.d.). POLYUNSATURATED FATTY ACIDS AND CELL FUNCTION.

- MDPI. (n.d.). Polyunsaturated Fatty Acids and Human Health: A Key to Modern Nutritional Balance in Association with Polyphenolic Compounds from Food Sources.

- Cell Signaling Technology. (n.d.). Western Blotting Protocol.

- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.

- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.

- Abcam. (n.d.). Western blot protocol.

- Benchchem. (n.d.). Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Treatment with "Anti-inflammatory Agent 60".

- Merck Millipore. (n.d.). qPCR Gene Expression Protocol Using SYBR Green.

- Illumina. (n.d.). qPCR Quantification Protocol Guide.

- Protocols.io. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR).

Sources

- 1. Polyunsaturated fatty acids: From diet to binding to ppars and other nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection [mdpi.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n−3 Polyunsaturated fatty acids and inflammation: From molecular biology to the clinic | Semantic Scholar [semanticscholar.org]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7,10-Hexadecadienoic acid as an insect pheromone

An In-Depth Technical Guide to 7,10-Hexadecadienoic Acid as an Insect Pheromone

Authored by a Senior Application Scientist

Introduction: The Chemical Language of Insects

In the intricate world of entomology, chemical communication reigns supreme. Insects utilize a vast vocabulary of semiochemicals to navigate their environment, locate food, evade predators, and, most critically, find mates. Pheromones, a class of semiochemicals that mediate intraspecific communication, are the cornerstones of these interactions. Among the myriad of identified pheromones, fatty acid derivatives represent a significant and diverse group. This guide focuses on a specific long-chain fatty acid, This compound , a molecule that serves as a crucial precursor and, in some contexts, a component of the pheromone blends of various insect species.[1][2]

This document provides a comprehensive technical overview of this compound, designed for researchers, chemical ecologists, and drug development professionals. We will explore its biosynthesis, chemical ecology, mechanisms of reception, and the analytical and synthetic methodologies essential for its study. Our approach is to not only present protocols but to explain the underlying scientific principles, ensuring a deeper understanding for both novel and experienced investigators in the field.

Section 1: Chemical Identity and Isomerism

This compound is a long-chain fatty acid with a 16-carbon backbone and two double bonds, giving it the designation C16:2. Its chemical formula is C₁₆H₂₈O₂.[3] The location of these double bonds at the 7th and 10th carbon positions, and their geometric configuration (cis/Z or trans/E), gives rise to several isomers. The biological activity of pheromones is exquisitely sensitive to stereochemistry; often, only one specific isomer is active, while others can be inactive or even inhibitory.

The most commonly cited biologically active isomer in the context of insect pheromones is (7Z,10Z)-hexadeca-7,10-dienoic acid .[3][4] This isomer is a key precursor to the major sex pheromone component in certain Lepidopteran species.[5][6]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [3] |

| Molecular Weight | 252.39 g/mol | [1] |

| Common Isomer | (7Z,10Z)-hexadeca-7,10-dienoic acid | [3] |

| CAS Number (7Z,10Z) | 28290-73-5 | [3] |

| Classification | Long-chain fatty acid | [2] |

Section 2: The Biosynthetic Machinery

The production of pheromones is a tightly regulated and highly efficient biological process. The biosynthesis of this compound and its derivatives in insects is a fascinating example of metabolic adaptation, often combining pathways for primary metabolites like fatty acids with specialized enzymatic steps.[7]

Studies, particularly with the moth Chilecomadia valdiviana, have elucidated a pathway that utilizes common dietary or de novo synthesized fatty acids.[5][6][8] The primary precursors are stearic acid (18:0) and linoleic acid (18:2).[5][9] The biosynthesis involves two principal routes converging on the target molecule:

-

De Novo Synthesis and Desaturation: Insects can synthesize stearic acid de novo. A series of desaturase enzymes introduce double bonds to create oleic acid (18:1) and subsequently linoleic acid (18:2).[5] While many insects can synthesize linoleic acid, this capability is not universal across all orders.[5]

-

Chain Shortening (β-Oxidation): Linoleic acid, whether from the diet or de novo synthesis, undergoes a controlled chain-shortening process, typically via one cycle of β-oxidation. This removes two carbons from the carboxylic acid end, converting the C18 fatty acid into a C16 fatty acid and shifting the double bonds from the 9,12 positions to the 7,10 positions, resulting in (7Z,10Z)-7,10-hexadecadienoic acid.[5][6][10]

-

Functional Group Transformation: The resulting hexadecadienoic acid is often a precursor. It is activated to its acyl-CoA ester and then enzymatically reduced to the corresponding aldehyde, (7Z,10Z)-7,10-hexadecadienal, or further to an alcohol, which can be subsequently acetylated.[5][11] These terminal modifications are critical for the final biological activity of the pheromone.

Figure 1: Biosynthetic pathway of this compound derivatives.

Section 3: Chemical Ecology and Behavioral Significance

The ultimate validation of a compound as a pheromone is its ability to elicit a specific, reproducible behavioral response in a conspecific. This compound derivatives are primarily known as sex pheromones in Lepidoptera.

The most well-documented example is the cossid moth, Chilecomadia valdiviana. The major component of its female-emitted sex pheromone has been identified as (7Z,10Z)-7,10-hexadecadienal .[4][5] This aldehyde is directly derived from the corresponding acid.[5] The specific blend and concentration of pheromone components are critical for species recognition and successful mating.

| Insect Species | Pheromone Component | Pheromone Function | References |

| Chilecomadia valdiviana | (7Z,10Z)-7,10-Hexadecadienal | Major Sex Pheromone | [4][5][6] |

This table represents a summary of currently available direct evidence. The role of this compound and its derivatives in other species is an active area of research.

Section 4: Pheromone Reception and Signal Transduction

The detection of pheromones is a feat of biological engineering, occurring at nanomolar concentrations or less. The process begins at the insect's antennae, which are adorned with specialized sensory hairs called sensilla.[12]

-

Adsorption and Transport: Pheromone molecules adsorb onto the surface of the antenna and enter the sensilla through pores. Inside the sensillum lymph, Pheromone Binding Proteins (PBPs) solubilize the hydrophobic pheromone and transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Binding: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) protein embedded in the ORN's membrane. Insect ORs typically function as ligand-gated ion channels, often forming a complex with a co-receptor (Orco).[13]

-

Signal Transduction: Binding of the pheromone to the OR induces a conformational change, opening the ion channel. The resulting influx of cations (e.g., Na⁺, K⁺, Ca²⁺) depolarizes the neuron's membrane.

-

Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels down the neuron's axon to the antennal lobe of the insect's brain.

-

Neural Processing: In the antennal lobe, axons from ORNs expressing the same OR converge on specific spherical structures called glomeruli.[13] This spatial mapping of olfactory information is then processed by higher brain centers, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Figure 2: Generalized insect pheromone signal transduction pathway.

Section 5: Methodologies for Research and Development

The study of this compound as a pheromone requires robust analytical and synthetic protocols. This section provides an overview of essential laboratory workflows.

Extraction and Analysis of Natural Pheromones

Identifying and quantifying pheromones from an insect source is the foundational step in chemical ecology research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this work.[5][8]

Experimental Protocol: Pheromone Gland Extraction and GC-MS Analysis

-

Objective: To extract, identify, and quantify this compound derivatives from insect pheromone glands.

-

Causality: Pheromones are produced in specialized glands, often at the tip of the abdomen in female moths. Excising these glands provides the most concentrated sample, minimizing contamination from other body tissues. Hexane is an excellent non-polar solvent for extracting hydrophobic lipids like fatty acids and their derivatives. Derivatization to methyl esters (FAMEs) is crucial for GC analysis as it increases volatility and reduces peak tailing, leading to better separation and quantification.[5]

Step-by-Step Methodology:

-

Insect Preparation: Select virgin female insects at their peak calling (pheromone-releasing) period. This is often determined through behavioral observation and corresponds to a specific time in the scotophase (dark period).

-

Gland Excision: Anesthetize the insect by chilling. Under a dissecting microscope, carefully excise the pheromone gland (e.g., the terminal abdominal segments).

-

Extraction: Immediately place the excised gland into a vial containing 50-100 µL of high-purity hexane. Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Derivatization (for Acid Analysis):

-

Carefully evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Add a methylating agent, such as 100 µL of 14% BF₃-Methanol.

-

Seal the vial and heat at 60°C for 30 minutes to convert the free fatty acid to its fatty acid methyl ester (FAME).

-

After cooling, add 100 µL of saturated NaCl solution and 100 µL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the hexane extract (or FAMEs solution) into the GC-MS.

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating lipids.

-

Oven Program: A typical program might be: initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, and hold for 10 min. This program must be optimized for the specific compounds of interest.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 500.

-

-

Data Analysis:

-

Identify peaks by comparing their retention times to those of authentic synthetic standards.

-

Confirm identity by matching the mass spectrum of the unknown peak to the spectrum of the standard and/or a library database (e.g., NIST). Diagnostic ions for FAMEs and long-chain aldehydes are well-characterized.[5]

-

For more complex biological matrices or trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for analyzing non-derivatized fatty acids.[14][15]

Figure 3: Standard workflow for pheromone identification via GC-MS.

Chemical Synthesis

Access to high-purity synthetic standards is non-negotiable for pheromone identification and for use in behavioral assays or pest management applications. The synthesis of unsaturated fatty acids like this compound often relies on building block strategies and stereocontrolled reactions to install the double bonds with the correct geometry. Wittig reactions or other olefination methods are commonly employed to construct the carbon backbone and introduce the double bonds at the desired positions.[11] Subsequent oxidation of a corresponding alcohol would yield the target carboxylic acid.

Section 6: Applications and Future Directions

The study of this compound and its derivatives has significant practical implications, primarily in the development of sustainable pest management strategies.[16]

-

Mating Disruption: Saturating an agricultural field with a synthetic version of the major female sex pheromone can confuse males and prevent them from locating mates, thereby disrupting reproduction and controlling the pest population.

-

Monitoring and Trapping: Traps baited with synthetic pheromones are invaluable tools for monitoring pest populations, allowing for more precise and timely application of control measures.[16]

Future research will likely focus on identifying the specific odorant receptors and neurons responsible for detecting this compound derivatives, further unraveling the neural circuits that govern behavioral responses. Additionally, exploring the biosynthetic pathways in a wider range of insects may reveal novel enzymes and pathways that could be targets for future pest control technologies.

References

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Proposed biosynthetic pathway for (7Z,10Z)

- Xiong, Q., et al. (n.d.). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Nanjing Tech University. [Link]

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215769. [Link]

- Sokołowska, A., et al. (2023). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. PeerJ. [Link]

- Baths, V., et al. (2013). Fatty acid Biosynthesis modeled using Graph. (Vertex v3 corresponds to...

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae).

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLOS ONE. [Link]

- Biology Discussion. (n.d.). Biosynthesis of Fatty Acids (With Diagram). Biology Discussion. [Link]

- Stigter, E., et al. (2013). Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma. Semantic Scholar. [Link]

- Srihari, S., et al. (2013). Pheromone Signaling Pathway. The pheromone signaling pathway.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Human Metabolome Database. (n.d.). 7Z,10Z-Hexadecadienoic acid (HMDB0000477). HMDB. [Link]

- The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

- Zhang, Y., et al. (2024). Diagram of fatty acid biosynthesis.

- ResearchGate. (n.d.). Biosynthesis in Insects.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- BYJU'S. (n.d.). The first and foremost controlling step involved in the fatty acid biosynthesis is the production of malonyl-CoA. BYJU'S. [Link]

- Gonzalez, F., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. Journal of Chemical Ecology. [Link]

- Wikipedia. (n.d.).

- Herrera, H., Barros-Parada, W., & Bergmann, J. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). Public Library of Science. [Link]

- Osipova, E., et al. (2011). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid.

- National Center for Biotechnology Information. (n.d.). 7Z,10Z-Hexadecadienoic acid. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). cis-7,10-Hexadecadienoic acid. PubChem. [Link]

- Döhlemann, S., et al. (2017). Schematic representation of the pheromone signaling pathway in S. cerevisiae.

- Ando, T., et al. (1988). Sex Pheromone Biosynthesis from 14C-Hexadecanoic Acid in the Silkworm Moth. J-Stage. [Link]

- National Center for Biotechnology Information. (2014). How Drosophila Detect Volatile Pheromones.

- National Center for Biotechnology Information. (2014). Pheromone Reception in Insects.

- Mancini, M. V., et al. (2023). Pathogen-Mediated Alterations of Insect Chemical Communication: From Pheromones to Behavior. MDPI. [Link]

- FooDB. (n.d.). This compound (FDB022066). FooDB. [Link]

Sources

- 1. This compound | C16H28O2 | CID 13932171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB022066) - FooDB [foodb.ca]

- 3. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - Public Library of Science - Figshare [plos.figshare.com]

- 11. benchchem.com [benchchem.com]

- 12. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma. | Semantic Scholar [semanticscholar.org]

- 16. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]

Biosynthesis of 7,10-Hexadecadienoic Acid from Linoleic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway for 7,10-hexadecadienoic acid, a significant semiochemical, from its precursor, linoleic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic processes, key intermediates, and robust experimental methodologies for studying this pathway. The guide emphasizes the scientific integrity of the described protocols, ensuring they are self-validating and grounded in authoritative research. Visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction: The Significance of this compound

This compound is a polyunsaturated fatty acid with a 16-carbon chain and two double bonds. It belongs to the class of long-chain fatty acids and is a known metabolite of conjugated linoleic acid[1][2][3]. Its biological significance is particularly pronounced in the realm of chemical ecology, where it serves as a crucial intermediate in the biosynthesis of sex pheromones in certain insect species. A notable example is its role as a precursor to (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of the moth Chilecomadia valdiviana[4][5][6][7]. Understanding the biosynthesis of this compound is paramount for developing targeted and environmentally benign pest management strategies, as well as for potential applications in drug development where modulation of fatty acid metabolism is relevant.

This guide will dissect the biosynthetic conversion of the common 18-carbon fatty acid, linoleic acid, into this specialized 16-carbon dienoic acid. We will delve into the core enzymatic machinery, the subcellular context of these reactions, and provide detailed protocols for the scientific investigation of this pathway.

The Core Biosynthetic Pathway: From Linoleic Acid to this compound

The biosynthesis of this compound from linoleic acid is a fascinating example of metabolic repurposing, where a common cellular process, β-oxidation, is adapted for a specialized function. The primary transformation involves the shortening of the 18-carbon linoleic acid chain by two carbons to yield the 16-carbon this compound.

The Central Role of Modified β-Oxidation

In contrast to canonical β-oxidation which completely degrades fatty acids into acetyl-CoA units for energy production, the biosynthesis of this compound involves a limited, or partial, β-oxidation cycle. This process occurs within the peroxisomes of the pheromone gland cells[8]. The key distinction is the controlled termination of the cycle after the removal of a single two-carbon unit.

The proposed biosynthetic pathway is initiated by the activation of linoleic acid to its coenzyme A (CoA) thioester, linoleoyl-CoA. This is followed by a single round of β-oxidation. The key enzymatic steps are:

-

Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the α and β carbons (C2 and C3) of linoleoyl-CoA.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and the chain-shortened (16-carbon) 7,10-hexadecadienoyl-CoA.

This process effectively removes two carbons from the carboxylic acid end of linoleic acid, while preserving the original double bonds at positions 9 and 12, which become positions 7 and 10 in the resulting hexadecadienoic acid.

Key Enzymes and Their Putative Roles

While the specific enzymes responsible for this tailored β-oxidation in Chilecomadia valdiviana have not been fully characterized, based on extensive research in other insects and metabolic systems, we can infer the involvement of the following enzyme classes[9][10]:

-

Acyl-CoA Synthetase: Responsible for the initial activation of linoleic acid to linoleoyl-CoA.

-

Acyl-CoA Oxidase (ACOX): This is a critical enzyme that catalyzes the first and often rate-limiting step of β-oxidation. The substrate specificity of the ACOX isozyme in the pheromone gland is likely a key determinant of the pathway's selectivity[11][12].

-

Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: These enzymes are typically part of a multifunctional protein in peroxisomal β-oxidation.

-

Thiolase: Catalyzes the final cleavage step to release acetyl-CoA and the 16-carbon product.

The regulation of these enzymes, particularly the mechanism that prevents further rounds of β-oxidation, is an active area of research. It is hypothesized that the substrate specificity of the subsequent β-oxidation enzymes for the newly formed 7,10-hexadecadienoyl-CoA may be low, or that specific inhibitory mechanisms are in place within the specialized cells of the pheromone gland.

Diagram of the Proposed Biosynthetic Pathway:

Sources

- 1. Kinetic methods for the study of the enzyme systems of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND FIELD TEST OF A PHEROMONE ANALOG OF CHILECOMADIA VALDIVIANA | Journal of the Chilean Chemical Society [jcchems.com]

- 4. Pheromone biosynthesis in lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of topical application of various fatty acids on pheromone and glandular lipid biosynthesis in the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone biosynthesis in lepidoptera [ouci.dntb.gov.ua]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]

7,10-Hexadecadienoic acid role in lipid metabolism

An In-depth Technical Guide to the Role of 7,10-Hexadecadienoic Acid in Lipid Metabolism

Abstract

This compound (7,10-HDA) is a C16 polyunsaturated fatty acid emerging as a significant bioactive lipid molecule. While present in various biological systems, from insects to mammals, its role in human lipid metabolism is a subject of intensifying research. As a metabolite of conjugated linoleic acid (CLA), it is implicated in the broader health effects attributed to CLA, including modulation of atherosclerosis and obesity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which 7,10-HDA influences lipid homeostasis, with a primary focus on its function as a signaling molecule. We will delve into its interaction with key nuclear receptors, its impact on fundamental metabolic pathways such as lipogenesis and fatty acid oxidation, and provide detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fatty acid.

Introduction to this compound: A Bioactive Fatty Acid

This compound is a long-chain fatty acid with the chemical formula C₁₆H₂₈O₂.[3] It is characterized by two double bonds at the 7th and 10th carbon positions. The geometric isomerism (cis/trans) at these double bonds results in different stereoisomers, with the (7Z,10Z) form being a notable metabolite of conjugated linoleic acid.[1][4]

Historically studied in the context of insect pheromones[5][6], research has now pivoted towards its role in mammalian physiology. Its involvement in cellular signaling and metabolism positions it as a molecule of interest for its potential anti-inflammatory and metabolic regulatory properties.[2][7] The core of its metabolic influence appears to stem from its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), master regulators of lipid and glucose homeostasis.[8]

Molecular Mechanisms of Action: The PPAR Connection

The primary mechanism by which 7,10-HDA and its derivatives exert control over lipid metabolism is through the activation of PPARs. These are ligand-activated transcription factors that form a subfamily of nuclear receptors, comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[9]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is the principal regulator of fatty acid oxidation.[10] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation.

-

PPARγ: Predominantly found in adipose tissue, PPARγ is a crucial mediator of adipogenesis (fat cell differentiation), fatty acid synthesis, and storage.[9] It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[9]

Research has shown that oxo-derivatives of hexadecenoic acid, such as (7E)-9-oxohexadec-7-enoic acid isolated from marine algae, function as potent dual PPARα and PPARγ agonists.[8] This dual agonism is critical, suggesting an ability to simultaneously enhance fatty acid burning (via PPARα) and regulate its storage and sensitivity (via PPARγ).

The activation cascade is a well-defined process. Upon binding a ligand like a 7,10-HDA derivative, the PPAR receptor undergoes a conformational change, enabling it to heterodimerize with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[11]

Caption: Workflow for the quantification of 7,10-HDA.

Protocol: Assessing PPARγ Activation with a Luciferase Reporter Assay

This cell-based assay is the gold standard for confirming if a compound acts as a nuclear receptor agonist. [9]

-

Cell Culture and Transfection:

-

Plate HEK293T or a similar easily transfectable cell line in 24-well plates.

-

Allow cells to reach 70-80% confluency.

-

Prepare a transfection mix containing:

-

A full-length human PPARγ expression plasmid.

-

An RXRα expression plasmid.

-

A luciferase reporter plasmid containing multiple PPREs upstream of the luciferase gene (e.g., pTK-PPREx3-luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Transfect cells using a suitable reagent like Lipofectamine 2000.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 7,10-HDA (e.g., 1 µM to 100 µM) or a known agonist as a positive control (e.g., Rosiglitazone). Include a vehicle control (e.g., DMSO).

-

-

Lysis and Luminescence Measurement:

-

After another 24 hours, wash the cells with PBS and lyse them using the buffer from a dual-luciferase reporter assay kit.

-

Measure Firefly luciferase activity followed by Renilla luciferase activity in a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the data as fold induction over the vehicle control.

-

Therapeutic and Pharmacological Implications

The ability of 7,10-HDA and its derivatives to act as dual PPARα/γ agonists makes them attractive candidates for addressing complex metabolic disorders.

-

Type 2 Diabetes and Insulin Resistance: By activating PPARγ, these compounds can improve insulin sensitivity. Simultaneously, PPARα activation can reduce the lipid burden (lipotoxicity) in non-adipose tissues like the liver and muscle, which is a key contributor to insulin resistance. [8]* Dyslipidemia and Hepatic Steatosis: The potent effect of PPARα activation on triglyceride clearance and fatty acid oxidation directly addresses the high triglyceride levels and fatty liver characteristic of metabolic syndrome. [10]* Obesity: While PPARγ activation is associated with adipogenesis, the modulatory effects of 7,10-HDA may offer a way to improve the function of existing adipose tissue without promoting excessive fat mass expansion. [8][12]Studies on related omega-7 fatty acids have shown they can reduce fat accumulation in animal models. [12]

Conclusion and Future Directions

This compound is transitioning from a chemical curiosity to a key player in the field of lipid metabolism. Its primary role as a signaling molecule is mediated through the activation of PPARα and PPARγ, positioning it at the critical intersection of fatty acid oxidation, storage, and inflammation. This dual activity presents a promising therapeutic profile for multifactorial conditions like metabolic syndrome and type 2 diabetes.

Future research should focus on several key areas:

-

Isomer-Specific Activity: A direct comparison of the biological activities of different geometric isomers (e.g., 7Z,10Z vs. 7E,10E) is crucial.

-

In Vivo Efficacy: Robust animal studies are needed to confirm the therapeutic benefits observed in vitro and to establish pharmacokinetic and pharmacodynamic profiles.

-

Metabolite Identification: Identifying the specific endogenous metabolites of 7,10-HDA that are the most potent PPAR agonists will be essential for drug development.

By continuing to unravel the complex biology of this compound, the scientific community can unlock new strategies for combating the growing epidemic of metabolic disease.

References

- Muller A, Ringseis R, Dusterloh K, Gahler S, Eder K, Steinhart H. Detection of conjugated dienoic fatty acids in human vascular smooth muscle cells treated with conjugated linoleic acid. Biochim Biophys Acta. 2005. [Link]

- Osipova EY, Grechkin AN, Hamberg M, et al. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)

- Stigter E, Letsiou S, et al. Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma. Semantic Scholar. [Link]

- PubChem. This compound | C16H28O2 | CID 13932171. PubChem. [Link]

- Sæther T, Rise F, Engvold W, et al. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. PubMed. [Link]

- Osipova E, et al. Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid.

- Human Metabolome Database. Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477). HMDB. [Link]

- FooDB. Showing Compound this compound (FDB022066). FooDB. [Link]

- PubChem. cis-7,10-Hexadecadienoic acid | C16H28O2 | CID 129728401. PubChem. [Link]